

cefdinir analytical method validation parameters

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Compound Focus: Δ 2-Cefdinir

CAS No.: 934986-49-9

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Comparison of Cefdinir Analytical Methods

The table below summarizes the key validation parameters for two established methods as detailed in the search results.

Parameter	Reverse-Phase HPLC Method [1]	Spectrophotometric Method [2]
Analytical Technique	Reverse-Phase HPLC with UV detection	Derivative UV-Vis Spectrophotometry
Detection Principle	Separation on a C-18 column	Reaction with SAS to form a colored complex
Detection Wavelength	286 nm [1]	517 nm [2]
Linearity Range	0.05 – 15.00 $\mu\text{g/mL}$ [1]	0.5 – 100 $\mu\text{g/mL}$ [2]
Correlation Coefficient (R^2)	0.999 [1]	0.9995 [2]
Limit of Detection (LOD)	Not specified in source	0.1 $\mu\text{g/mL}$ [2]
Limit of Quantification (LOQ)	Not specified in source	0.5 $\mu\text{g/mL}$ [2]

Parameter	Reverse-Phase HPLC Method [1]	Spectrophotometric Method [2]
Precision (Relative Standard Deviation)	Specific value not provided	< 1.35% [2]
Accuracy (% Recovery)	Specific value not provided	99.93% – 102.26% [2]
Key Application	Stability-indicating method; analysis of degradation products [1]	Determination in pure form and pharmacological formulations [2]

Detailed Experimental Protocols

For laboratory implementation, here are the detailed methodologies for each analytical technique.

Stability-Indicating Reverse-Phase HPLC Method [1]

This method is particularly valuable for forced degradation studies and assessing drug stability.

- **Chromatographic Conditions:**

- **Column:** Waters RP Spherisorb C-18 (250 mm × 4.6 mm, 5 μm)
- **Mobile Phase:** Water (pH adjusted to 3.0 with orthophosphoric acid) : Acetonitrile : Methanol in a ratio of **13:5:2 (v/v/v)**
- **Flow Rate:** 1.0 mL/min
- **Detection:** UV at 286 nm
- **Injection Volume:** 20 μL
- **Temperature:** Room temperature

- **Sample Preparation:**

- A standard stock solution of Cefdinir (1 mg/mL) is prepared in a mixture of Methanol and Acetonitrile (4:1, v/v).
- Working standard solutions for the calibration curve (0.05 - 15.0 μg/mL) are prepared by diluting the stock solution with the mobile phase.

- **Forced Degradation Studies (Stress Testing):**
 - **Acid Degradation:** Reflux with 0.1 M HCl at 60°C for ~6 hours.
 - **Alkali Degradation:** Reflux with 0.1 M NaOH at 60°C for ~6 hours.
 - **Oxidative Degradation:** Reflux with 30% H₂O₂ at 60°C for ~6 hours.
 - **Thermal Degradation:** Expose solid drug to 80°C for 48 hours.
 - **Photodegradation:** Expose solid drug to UV light (254 nm & 366 nm) for 48 hours.
 - The method successfully separated the degradation products from the pure Cefdinir peak, confirming its stability-indicating nature.

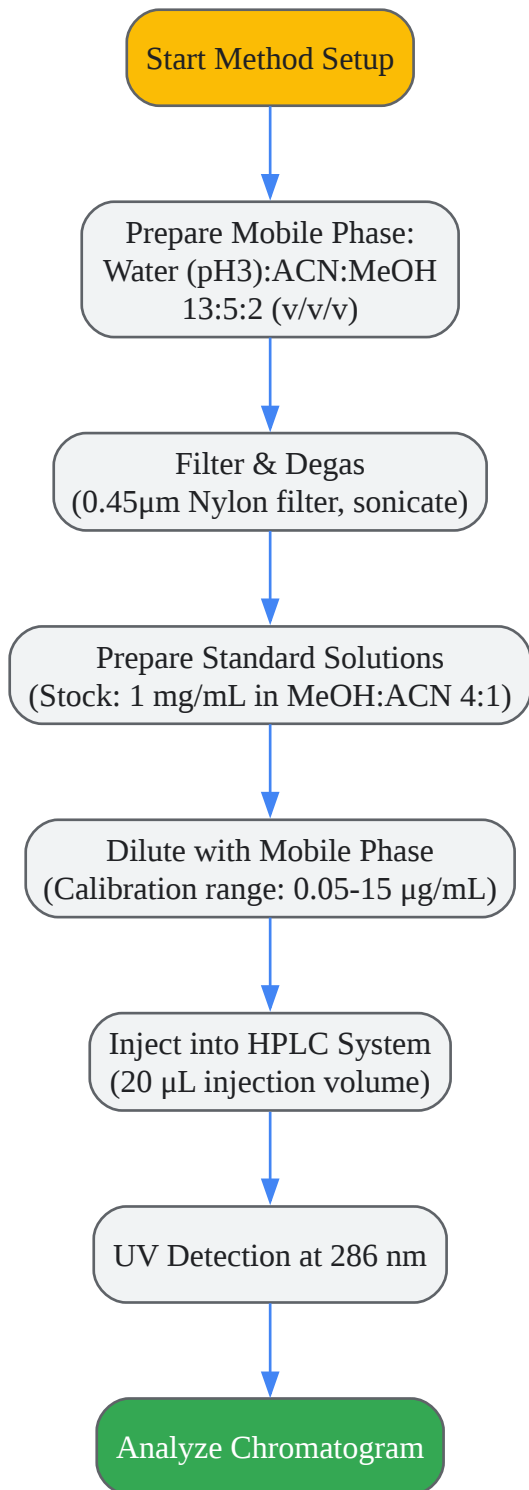
Spectrophotometric Method via Derivatization [2]

This method offers a simple, rapid, and cost-effective alternative for quantitative analysis.

- **Core Principle:** The method is based on the reaction of the primary amino group in the Cefdinir molecule with Sodium Anthraquinone-2-Sulfonate (SAS) in an alkaline medium to form a magenta-colored derivative.
- **Recommended Procedure:**
 - **Reagent:** Prepare a 500 mg/L aqueous solution of SAS.
 - **Buffer:** Use a pH 10.5 buffer (prepared from 0.05 M NaHCO₃ and 0.1 M NaOH).
 - **Reaction:** In a 10 mL volumetric flask, mix an aliquot of Cefdinir solution with 1 mL of SAS reagent and dilute to volume with the pH 10.5 buffer.
 - **Development:** Let the reaction mixture stand at room temperature for 10 minutes for full color development.
 - **Measurement:** Measure the absorbance of the resulting solution at 517 nm against a reagent blank.
- **Mole Ratio:** Job's method of continuous variation confirmed a 1:1 molar ratio for the Cefdinir-SAS complex [2].

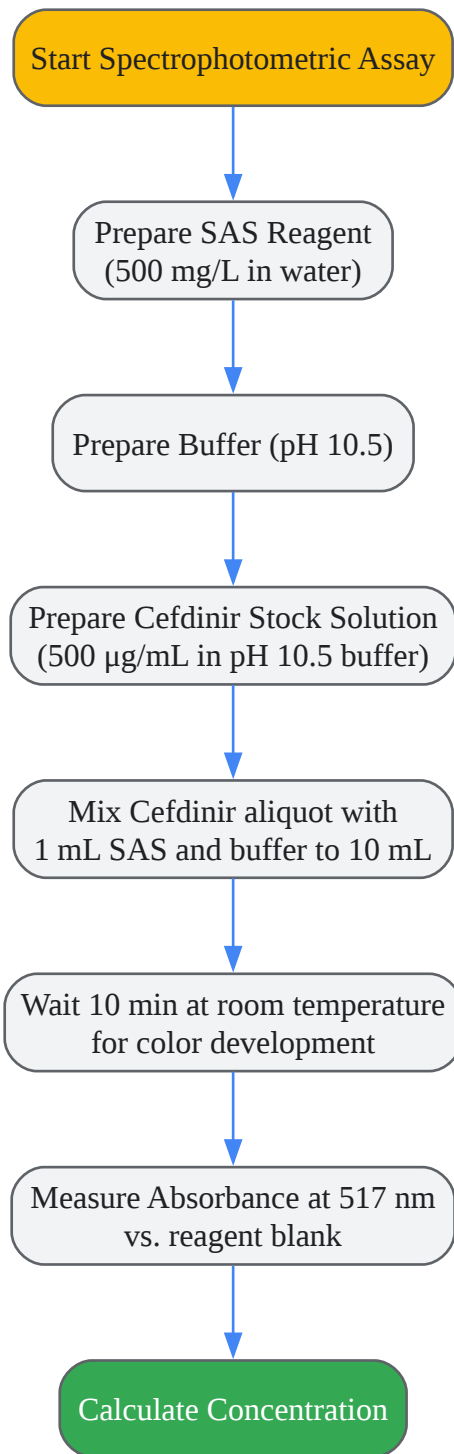
Experimental Workflow Diagrams

The following diagrams illustrate the key procedural steps for the two analytical methods.



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HPLC Analysis Workflow



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Spectrophotometric Analysis Workflow

Key Insights for Method Selection

When choosing an analytical method for Cefdinir, consider these trade-offs:

- **For Stability and Purity Testing:** The **RP-HPLC method** is unequivocally recommended. Its primary strength is being a **stability-indicating method**, capable of separating and quantifying Cefdinir from its degradation products formed under various stress conditions [1]. This is a critical requirement for pharmaceutical quality control and shelf-life determination.
- **For Rapid, Cost-Effective Quantification:** The **Spectrophotometric method** is an excellent choice. It provides high accuracy and precision with a much simpler setup, making it suitable for routine analysis of Cefdinir in pure form or in formulations where interference from excipients or degradation products is not a concern [2].
- **Emerging Trends:** The field is moving towards **greener sample preparation (GSP)** techniques. Recent reviews highlight the adoption of methods like solid-phase microextraction and the use of molecularly imprinted polymers to minimize environmental impact, improve efficiency, and reduce matrix effects in the analysis of cephalosporins [3].

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